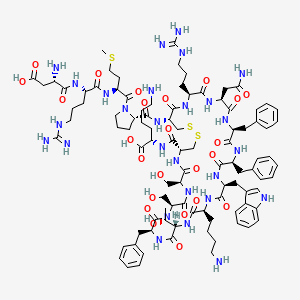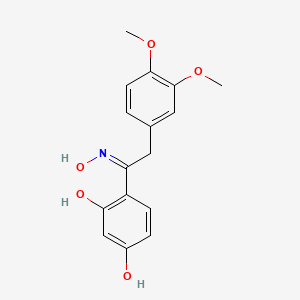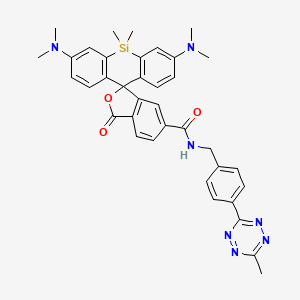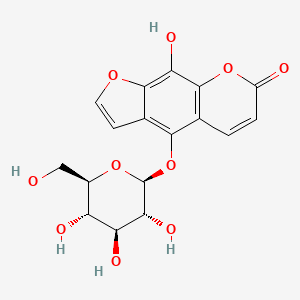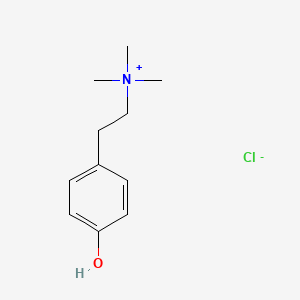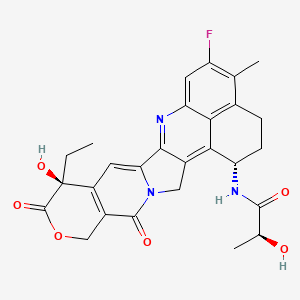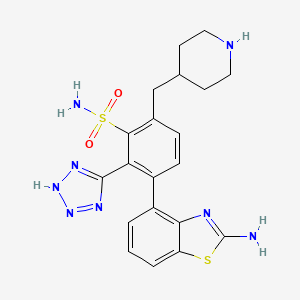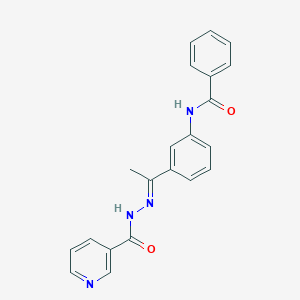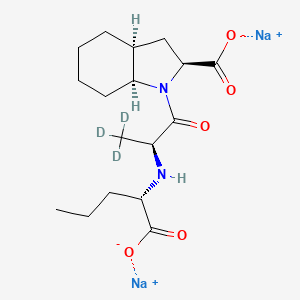
Fmoc-Gly-Gly-(D-Phe)-Gly-CH2-O-CH2-Cbz
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-Gly-Gly-(D-Phe)-Gly-CH2-O-CH2-Cbz is a synthetic peptide derivative used primarily as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs). This compound is notable for its ability to facilitate the targeted delivery of cytotoxic drugs to cancer cells, thereby minimizing damage to healthy tissues .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Gly-Gly-(D-Phe)-Gly-CH2-O-CH2-Cbz typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a resin, followed by sequential addition of protected amino acids. The fluorenylmethyloxycarbonyl (Fmoc) group is commonly used for temporary protection of the amino group during peptide elongation. The final product is cleaved from the resin and purified .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to ensure high efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) is standard for purification, ensuring the final product meets stringent purity requirements .
化学反应分析
Types of Reactions
Fmoc-Gly-Gly-(D-Phe)-Gly-CH2-O-CH2-Cbz undergoes various chemical reactions, including:
Oxidation: This reaction can modify the peptide backbone or side chains.
Reduction: Often used to cleave disulfide bonds within the peptide.
Substitution: Common in modifying the functional groups attached to the peptide
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various nucleophiles under basic conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction typically results in the cleavage of disulfide bonds .
科学研究应用
Chemistry
In chemistry, Fmoc-Gly-Gly-(D-Phe)-Gly-CH2-O-CH2-Cbz is used as a building block for the synthesis of more complex molecules. Its cleavable nature makes it ideal for applications requiring temporary linkage .
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate dynamics. Its ability to form stable yet cleavable bonds is particularly useful in these studies .
Medicine
In medicine, this compound is a key component in the development of ADCs. These conjugates are designed to deliver cytotoxic drugs directly to cancer cells, thereby reducing side effects and improving therapeutic efficacy .
Industry
In the industrial sector, this compound is used in the production of various biotechnological products, including diagnostic tools and therapeutic agents .
作用机制
The mechanism of action of Fmoc-Gly-Gly-(D-Phe)-Gly-CH2-O-CH2-Cbz involves its role as a cleavable linker in ADCs. Upon reaching the target cancer cell, the linker is cleaved, releasing the cytotoxic drug. This targeted delivery minimizes damage to healthy cells and enhances the efficacy of the treatment .
相似化合物的比较
Similar Compounds
Fmoc-Gly-Gly-Phe-OH: A similar compound but with a different stereochemistry.
Fmoc-Gly-Gly-D-Phe-OH: Another variant used in ADC synthesis
Uniqueness
What sets Fmoc-Gly-Gly-(D-Phe)-Gly-CH2-O-CH2-Cbz apart is its specific structure, which allows for precise cleavage under physiological conditions. This makes it particularly useful in targeted drug delivery systems .
属性
分子式 |
C40H41N5O9 |
|---|---|
分子量 |
735.8 g/mol |
IUPAC 名称 |
benzyl 2-[[[2-[[(2R)-2-[[2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]methoxy]acetate |
InChI |
InChI=1S/C40H41N5O9/c46-35(21-43-40(51)54-24-33-31-17-9-7-15-29(31)30-16-8-10-18-32(30)33)41-22-37(48)45-34(19-27-11-3-1-4-12-27)39(50)42-20-36(47)44-26-52-25-38(49)53-23-28-13-5-2-6-14-28/h1-18,33-34H,19-26H2,(H,41,46)(H,42,50)(H,43,51)(H,44,47)(H,45,48)/t34-/m1/s1 |
InChI 键 |
IYTHCDKNSNAYJP-UUWRZZSWSA-N |
手性 SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)NCC(=O)NCOCC(=O)OCC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
规范 SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC(=O)NCOCC(=O)OCC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![cyclo[Arg-Arg-D-Pro-Pro-Trp-Arg-Ile-Arg-Ile-D-Arg-Trp-Lys-Arg-Leu]](/img/structure/B12376304.png)
![1-methyl-3-[(5R)-3-[2-[(2S,5S)-2-methyl-5-(3,4,5-trifluorophenyl)pyrrolidin-1-yl]-2-oxoethyl]-2,4-dioxospiro[1,3-oxazolidine-5,1'-2,3-dihydroindene]-5'-yl]urea](/img/structure/B12376315.png)

